REACTION_CXSMILES
|
O.[NH2:2][C:3]1[CH:8]=[C:7]([OH:9])[N:6]=[C:5]([SH:10])[N:4]=1.[OH-].[Na+].O.Cl.Cl[CH2:16][C:17]1[N:18]=[C:19]([CH3:22])[S:20][CH:21]=1>CN(C=O)C>[NH2:2][C:3]1[N:4]=[C:5]([S:10][CH2:16][C:17]2[N:18]=[C:19]([CH3:22])[S:20][CH:21]=2)[NH:6][C:7](=[O:9])[CH:8]=1 |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
O.NC1=NC(=NC(=C1)O)S
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
4-Chloromethyl-2-methylthiazole hydrochloride monohydrate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O.Cl.ClCC=1N=C(SC1)C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension stirred 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto water
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(NC(=N1)SCC=1N=C(SC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |